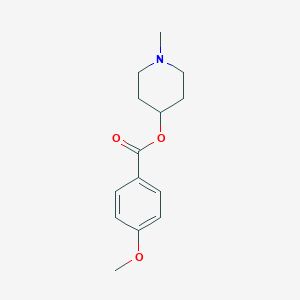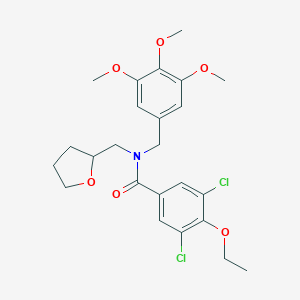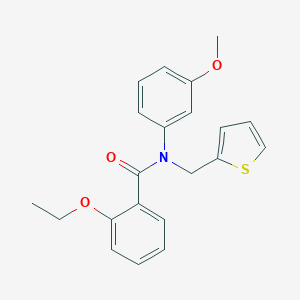
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as EBS, is a sulfonamide derivative that has gained significant attention in recent years due to its potential applications in scientific research. EBS has been found to possess various biological activities, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood. However, it has been suggested that N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may exert its biological effects by inhibiting the activity of carbonic anhydrase. This enzyme plays a role in the regulation of pH in various tissues and organs, and inhibition of its activity can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of carbonic anhydrase. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to possess various biological activities. However, there are also some limitations to its use. For example, the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood, and its effects on different cell types and tissues may vary.
Zukünftige Richtungen
There are several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its effects on different cell types and tissues. Additionally, further research is needed to determine the optimal dosage and administration of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide for use in laboratory experiments.
Synthesemethoden
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been described in several research articles. In one study, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide was synthesized by the reaction of 2-aminothiophenol with 2-chloroethanol to yield 2-(2-hydroxyethoxy)benzenethiol. This compound was then reacted with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of triethylamine to yield N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to possess various biological activities, making it a promising candidate for use in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes.
Eigenschaften
Produktname |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
|---|---|
Molekularformel |
C17H16N2O5S2 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C17H16N2O5S2/c1-2-22-11-3-5-13-16(9-11)25-17(18-13)19-26(20,21)12-4-6-14-15(10-12)24-8-7-23-14/h3-6,9-10H,2,7-8H2,1H3,(H,18,19) |
InChI-Schlüssel |
UQNBQCOCSDLZEN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)





![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)

